

Application Notes and Protocols: A-desulfated Cholecystokinin Octapeptide (CCK-8-DS)

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Compound of Interest

Compound Name: *Cholecystokinin Octapeptide,
desulfated TFA*

Cat. No.: *B15618105*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

A-desulfated cholecystokinin octapeptide (CCK-8-DS) is a synthetic peptide that acts as a selective agonist for the cholecystokinin B (CCK-B) receptor. Unlike its sulfated counterpart, CCK-8-DS exhibits reduced activity at CCK-A receptors, making it a valuable tool for studying the specific physiological roles and signaling pathways mediated by CCK-B receptors.^[1] These receptors are predominantly found in the brain and gastrointestinal tract and are implicated in various processes, including anxiety, pain perception, and gastric acid secretion. This document provides detailed protocols for the preparation of CCK-8-DS stock solutions and its application in cell-based assays.

Quantitative Data Summary

A comprehensive summary of the key quantitative data for a-desulfated cholecystokinin octapeptide is presented in the table below.

Property	Value	Notes
Molecular Weight	1063.27 g/mol	
Appearance	White to off-white solid	
Solubility	In Vitro:	
DMSO	≥ 100 mg/mL (94.05 mM)	
Water	< 0.1 mg/mL (insoluble)	
Storage (Powder)	-80°C	2 years
-20°C	1 year	
Storage (Stock Solution in DMSO)	-80°C	6 months
-20°C	1 month	

Experimental Protocols

1. Preparation of A-desulfated Cholecystokinin Octapeptide (CCK-8-DS) Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of CCK-8-DS using Dimethyl Sulfoxide (DMSO).

Materials:

- A-desulfated cholecystokinin octapeptide (lyophilized powder)
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile pipette tips

Procedure:

- Pre-equilibration: Allow the vial of lyophilized CCK-8-DS powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution: Briefly centrifuge the vial of CCK-8-DS to ensure all the powder is at the bottom.
- Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the mass of the peptide).
- Vortexing: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[\[2\]](#)[\[3\]](#)

Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically $\leq 0.5\%$) to avoid cytotoxicity.[\[4\]](#)

2. Application Protocol: In Vitro Cell Viability Assay (CCK-8)

This protocol describes the use of CCK-8-DS in a cell viability assay using the Cell Counting Kit-8 (CCK-8), a colorimetric assay to determine the number of viable cells.

Materials:

- Cells expressing CCK-B receptors
- Complete cell culture medium
- 96-well cell culture plates
- A-desulfated cholecystokinin octapeptide (CCK-8-DS) stock solution

- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined optimal density in 100 μL of complete culture medium per well.
- **Incubation:** Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.
- **Treatment:** Prepare serial dilutions of CCK-8-DS from the stock solution in complete culture medium. Add 10 μL of the diluted CCK-8-DS solutions to the respective wells. For control wells, add 10 μL of medium with the corresponding DMSO concentration.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **CCK-8 Reagent Addition:** Add 10 μL of CCK-8 solution to each well. Be careful not to introduce bubbles.
- **Final Incubation:** Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathway

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by agonists such as CCK-8-DS initiates a cascade of intracellular signaling events. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.^[5] Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^{[5][6]} IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).^{[6][7]} The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).^{[6][8]} These signaling events can subsequently lead to the

activation of downstream pathways, such as the MAP kinase (ERK) pathway, influencing cellular processes like proliferation and secretion.[8]

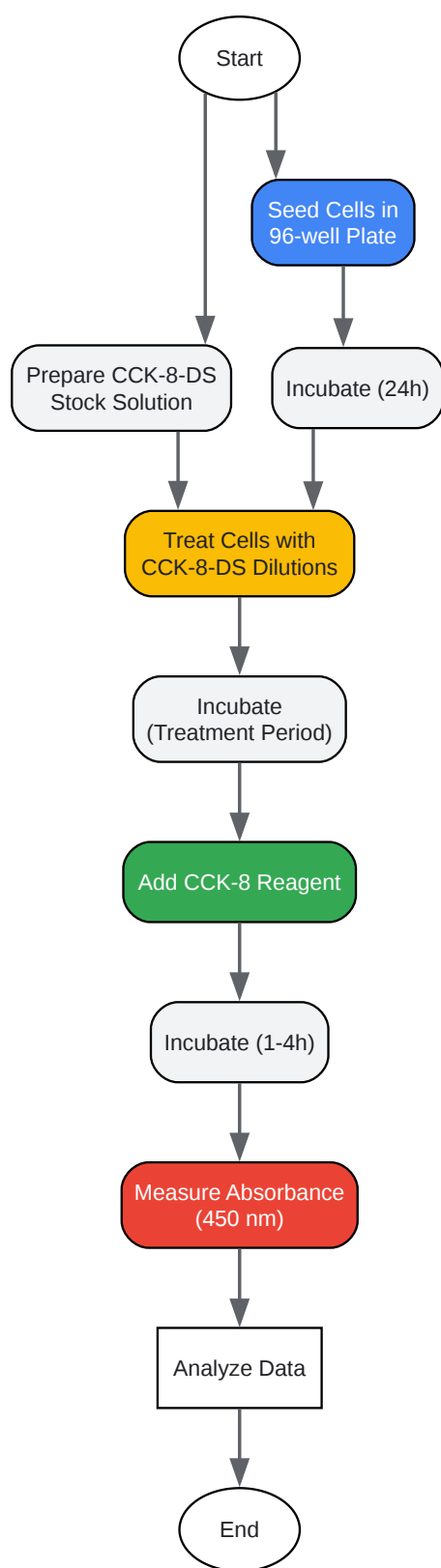


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CCK-B Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of CCK-8-DS on cultured cells.



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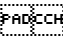
Cell Viability Assay Workflow

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